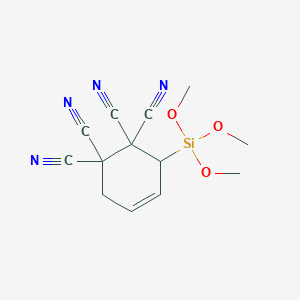
Phosphorane, pentadecylidenetriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, pentadecylidenetriphenyl- is a compound belonging to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphorane, pentadecylidenetriphenyl- is particularly notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphorane, pentadecylidenetriphenyl- typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated to yield the desired phosphorane .
Industrial Production Methods
Industrial production of phosphorane, pentadecylidenetriphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, pentadecylidenetriphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyl lithium for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Phosphorane, pentadecylidenetriphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorane, pentadecylidenetriphenyl- involves the formation of a phosphonium ylide intermediate, which can react with various electrophiles to form new carbon-phosphorus bonds. This mechanism is central to its role in the Wittig reaction, where the ylide reacts with aldehydes or ketones to form alkenes .
Comparison with Similar Compounds
Phosphorane, pentadecylidenetriphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: A precursor in the synthesis of phosphoranes.
Phosphine oxides: Oxidized forms of phosphoranes.
Phosphines: Reduced forms of phosphoranes.
The uniqueness of phosphorane, pentadecylidenetriphenyl- lies in its ability to form stable ylides, which are crucial intermediates in many organic synthesis reactions .
Properties
CAS No. |
97818-08-1 |
|---|---|
Molecular Formula |
C33H45P |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
pentadecylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C33H45P/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33/h14-22,24-30H,2-13,23H2,1H3 |
InChI Key |
WTSJHQCIAKCBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium chloride](/img/structure/B14349913.png)
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
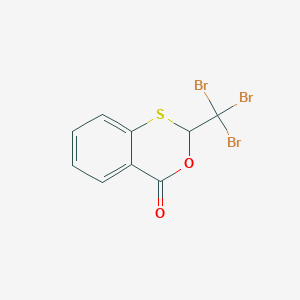
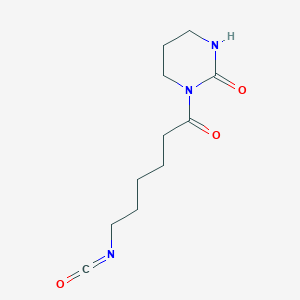
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
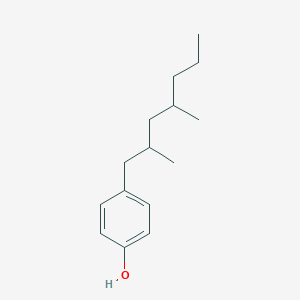
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
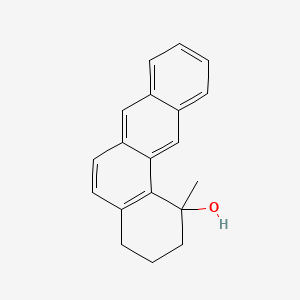
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)

